N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
“N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen and one nitrogen . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis and study .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of intermediates . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, a similar compound, was developed using a diazotization reaction . The synthesis involves multiple stages and yields a product that has shown potential as a drug candidate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxazole derivatives can be complex and involve multiple stages . For example, the synthesis of 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form an intermediate, which then undergoes cyclodehydration in sulfuric acid to form another intermediate . This intermediate then undergoes sulfochlorination and is treated with an aqueous ammonia solution to obtain the final product .Scientific Research Applications
Synthetic Methodologies and Catalysis
Research has explored the utility of various sulfonyl and azetidinone compounds in synthetic chemistry, focusing on their roles as intermediates in the synthesis of complex molecules. For instance, the development of eco-friendly and cost-effective methods for synthesizing derivatives using catalytic amounts of p-toluenesulfonic acid highlights the importance of such compounds in facilitating diverse chemical transformations (Jadhav et al., 2018). Additionally, the enantioselective functionalization of amines via palladium-catalyzed C-H arylation demonstrates the pivotal role of sulfonyl-containing azetidinones in achieving high enantioselectivities and regioselectivities in synthetic chemistry (Jain et al., 2016).
Biological Activities and Applications
Several studies have investigated the biological activities of compounds structurally related to N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine, revealing potential therapeutic applications. For example, research on Schiff’s bases and azetidinones of isonocotinyl hydrazone has shown antidepressant and nootropic effects, suggesting the therapeutic potential of such structures in central nervous system disorders (Thomas et al., 2016). Additionally, studies on sulfonylated furans and imidazo[1,2-a]pyridines via metal-free domino reactions underscore the importance of sulfonyl groups in synthesizing compounds with significant functional group tolerance and efficiency, which could be relevant for drug discovery and development (Cui et al., 2018).
Structural and Molecular Studies
The investigation of structural motifs in sulfonylamides incorporating 1,3,5-triazine, for instance, has provided insights into their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These findings highlight the potential of such compounds in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020). Moreover, crystal structure and DFT studies have been conducted to understand the molecular conformation and stability of various compounds, aiding in the design of molecules with desired biological activities (Murugavel et al., 2014).
Future Directions
The future directions for the study of “N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine . This could include the development of new synthesis methods, the study of their mechanisms of action, and the investigation of their safety and efficacy in preclinical and clinical trials.
Mechanism of Action
Target of Action
The primary target of the compound N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound interacts with its targets by inhibiting the activity of human carbonic anhydrases . This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of human carbonic anhydrases . This results in a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Properties
IUPAC Name |
N-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)26(23,24)22-9-14(10-22)20-17-3-2-8-18-21-17/h2-8,11,14H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMVXCYAPWJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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